molecular formula C18H21N5OS B13367130 N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B13367130
M. Wt: 355.5 g/mol
InChI Key: LRVNEVHKOMFWSZ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by:

  • A 1-cyanocyclohexyl group attached to the acetamide nitrogen.
  • A methyl substituent on the same nitrogen.
  • A 4-phenyl-4H-1,2,4-triazole core linked via a thioether bond to the acetamide.

The 4-phenyltriazole group contributes aromaticity and π-stacking capabilities, while the thioacetamide bridge enhances metabolic stability compared to oxygen analogs.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-22(18(13-19)10-6-3-7-11-18)16(24)12-25-17-21-20-14-23(17)15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3

InChI Key

LRVNEVHKOMFWSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CSC1=NN=CN1C2=CC=CC=C2)C3(CCCCC3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the triazole derivative with a suitable thioacetamide precursor under controlled conditions.

    Cyanocyclohexyl Group Introduction: The cyanocyclohexyl group is incorporated through a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.

    Final Coupling: The final step involves coupling the cyanocyclohexyl and triazole-thioacetamide intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Target Compound vs. Triazole-Thioacetamide Derivatives
Compound Name Acetamide Substituents Triazole Substituents Key Properties/Activity Reference
N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide 1-Cyanocyclohexyl, methyl 4-phenyl High lipophilicity (cyanocyclohexyl) -
N-(Phenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7e) Phenyl 4-methyl, 5-(4-isobutylphenylethyl) Bioactive (unspecified)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl 4-ethyl, 5-(3-pyridinyl) Calmodulin modulation

Key Insights :

  • VUAA1 ’s pyridinyl-triazole substituent enhances hydrogen-bonding capacity, contributing to its calmodulin activity .

Triazole Core Modifications

Target Compound vs. Pyridinyl-Triazole Derivatives ()
Compound Name Triazole Substituents Thioether Substituent Melting Point (°C) Reference
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-phenyl, 5-(3-fluorobenzylthio) Pyridin-4-yl 146–148
Target Compound 4-phenyl Thioacetamide - -

Key Insights :

  • Pyridinyl-triazole derivatives (e.g., 5q ) exhibit higher polarity due to the pyridine ring, contrasting with the target compound’s phenyl group.
  • Fluorinated benzylthio groups (as in 5q) may enhance metabolic resistance compared to non-halogenated analogs.
Target Compound vs. Pharmacophore-Modeled Analogs ()
Compound Name Core Structure Key Interactions Docking Score Reference
ZINC15018994 (2-((5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide) Benzofuran-triazole-thioacetamide Arg364, Asp533, Thr718 hydrogen bonds 124.684
Target Compound Phenyl-triazole-thioacetamide Hypothetical: Similar H-bonding - -

Key Insights :

  • ZINC15018994’s benzofuran group enhances aromatic interactions, while its methylcyclohexyl group mirrors the target compound’s cyanocyclohexyl moiety in steric effects.
  • The cyanocyclohexyl group may introduce stronger dipole interactions due to the nitrile’s electronegativity.

Analytical Techniques :

  • NMR/HRMS : Standard for verifying substituent positions (e.g., 7a-e in ) .
  • X-ray Crystallography : Employed for analogs like 5m-r () using SHELXL () .

Biological Activity

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry.

Table 1: Characterization Data

TechniqueObservations
NMRChemical shifts indicative of the triazole ring and thioether linkage.
IRCharacteristic peaks for N-H and C=O bonds.
Mass SpectrometryMolecular ion peak corresponding to the expected molecular weight.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The cytotoxic effects were assessed using standard assays such as MTT and colony formation assays.

Case Study:
In vitro studies showed that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 15 µM. This suggests a promising potential for further development as an anticancer agent .

The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Molecular docking studies indicated that the compound interacts with specific targets involved in cell signaling pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it demonstrated efficacy in reducing neurotoxicity induced by excitotoxic agents.

Research Findings:
In a study assessing anticonvulsant activity using the maximal electroshock (MES) test, the compound showed a protective index greater than conventional antiepileptic drugs like carbamazepine, indicating its potential utility in treating seizure disorders .

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